molecular formula C15H10O5 B7721466 Genistein CAS No. 690224-00-1

Genistein

Cat. No.: B7721466
CAS No.: 690224-00-1
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Genistein is a naturally occurring isoflavone, a type of flavonoid, predominantly found in soy products and other legumes. It was first isolated from the dyer’s broom, Genista tinctoria, in 1899, which is the origin of its name . This compound is known for its phytoestrogenic properties, meaning it can mimic the hormone estrogen in the body. This compound has garnered significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Genistein, an isoflavonoid derived from soy products, primarily targets protein-tyrosine kinase and topoisomerase-II (DNA topoisomerases, type II) . It also interacts with nuclear estrogen receptors . Other molecular targets include caspases , B-cell lymphoma 2 (Bcl-2) , Bcl-2-associated X protein (Bax) , nuclear factor-κB (NF-κB) , inhibitor of NF-κB , phosphoinositide 3-kinase/Akt (PI3K/Akt) , extracellular signal-regulated kinase 1/2 (ERK 1/2) , mitogen-activated protein kinase (MAPK) , and Wingless and integration 1/β-catenin .

Mode of Action

This compound inhibits the activity of protein-tyrosine kinase and topoisomerase-II, which are essential for cell growth . By blocking these enzymes, this compound may inhibit cancer cell growth . Additionally, this compound interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . This interaction may decrease cardiovascular risk in postmenopausal women .

Biochemical Pathways

This compound affects several biochemical pathways. It has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 from tumor necrosis factor-α (TNF-α)-stimulated cells . This compound also inhibits cell cycle regulation, tyrosine kinases, DNA topoisomerases, telomerase, apoptosis, and angiogenesis .

Pharmacokinetics

This compound is metabolized after ingestion, but its low absorption and biotransformation processes direct its bioavailability and further activity . The most challenging issue for developing this compound as a chemoprevention agent is its low oral bioavailability . This may be the major reason relating to its ambiguous therapeutic effects and large interindividual variations in clinical trials .

Result of Action

This compound’s action results in significant antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It induces apoptotic induction, cell cycle arrest, as well as antiangiogenic, antimetastatic, and anti-inflammatory effects . These effects, in combination with its estrogenic potential, may lead to profound effects on human health .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dietary intake of this compound can vary significantly depending on geographical location and dietary habits . In Asian countries, the median daily intake of isoflavones, including this compound, is about 25–50 mg, which is several folds higher than the consumption of these compounds by women in western countries . This difference in dietary intake can significantly influence the bioavailability and therapeutic effects of this compound.

Biochemical Analysis

Biochemical Properties

Genistein interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit several tyrosine kinases . This compound also has a potent anti-inflammatory effect by decreasing the secretion of interleukin-1β (IL-1β), IL-6, and IL-8 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cancer cell growth by blocking enzymes required for cell growth . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to induce apoptosis, cell cycle arrest, and anti-inflammatory potential along with inhibition of angiogenesis, and metastasis . This compound also interacts with the nuclear estrogen receptors to alter the transcription of cell-specific genes .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have various effects in laboratory settings. It has been widely investigated for its anticancer properties . The discovery of this compound’s mechanism of action indicates its potential for apoptosis induction and cell cycle arrest in gastrointestinal cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, this compound exerts an estrogenic and antisteroidogenic effect that often suppresses ovarian activity . This compound has a potentially beneficial effect on the mechanisms regulating the reproduction of females and males, depending on the dose, the species, the route, and the time of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is biosynthesized via the shikimate pathway in plants and can be present in the form of its glucoside genistin . This compound also displays a broad range of effects on inflammation and NAD+ metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is quite simply metabolized after ingestion, but low absorption and biotransformation processes direct its bioavailability and further activity . This compound also affects the subcellular localization and expression level of β-catenin in normal cells .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This compound has been found to induce changes in the subcellular localization of NF-κB, stopping it in the cytoplasm and affecting its DNA binding capability . This modulation of subcellular localization plays a crucial role in this compound’s impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Genistein can be synthesized through various chemical routes. One common method involves the cyclization of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde under basic conditions to form the isoflavone structure . The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is purified through recrystallization.

Industrial Production Methods: Industrially, this compound is often extracted from soybeans and other legumes. The extraction process involves crushing the soybeans, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Genistein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in many biological processes.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Acetylated this compound derivatives.

Scientific Research Applications

Genistein has a wide range of applications in scientific research:

Comparison with Similar Compounds

Genistein is often compared with other isoflavones such as daidzein and glycitein:

Uniqueness of this compound: this compound’s unique combination of estrogenic activity, tyrosine kinase inhibition, and antioxidant properties makes it a compound of significant interest in both research and therapeutic applications .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022308
Record name Genistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Genistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in the usual organic solvents; soluble in dilute alkalies with yellow color. Practically insoluble in water.
Record name GENISTEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Genistein may inhibit cancer cell growth by blocking enzymes required for cell growth. Genistein may decrease cardiovascular risk in postmenopausal women by interacting with the nuclear estrogen receptors to alter the transcription of cell specific genes. In randomized clinical trials, genistein was seen to increase the ratio of nitric oxide to endothelin and improved flow-mediated endothelium dependent vasodilation in healthy postmenopausal women. In addition, genistein may have beneficial effects on glucose metabolism by inhibiting islet tyrosine kinase activity as well as insulin release dependent on glucose and sulfonylurea., Several mechanisms have been proposed for genistein's putative anticarcinogenic activity. These include upregulation of apoptosis, inhibition of angiogenesis, inhibition of DNA topoisomerase II and inhibition of protein tyrosine kinases. Genistein's weak estrogenic activity has been suggested as another mechanism for genistein's putative anti-prostate cancer activity. In addition to the above mechanisms, other mechanisms of genistein's putative anti-prostate cancer activity include inhibition of nuclear factor (NF)-Kappa B in prostate cancer cells, downregulation of TGF (transforming growth factor)-beta and inhibition of EGF (epidermal growth factor)-stimulated growth. Genistein's anti-estrogenic action may be another possible mechanism to explain its putative anti-breast cancer activity. In the final analysis, the mechanism of genistein's putative anticarcinogenic activity is unclear., A number of studies have shown that genistein can interact with topoisomerase II in vitro. ... Genistein (3.7 M) stabilizes the topoisomerase II-DNA complex. ... stimulating topoisomerase II dependent DNA cleavage (in the ranges 80-370 M and 12.5-250 M, respectively). ... Genistein 50 M) inhibited unwinding of DNA by topoisomerase II in primary hematopoietic cells and stimulated strand breakage. ...The effect of genistein on the DNA cleavage and ATP hydrolysis steps of the topoisomerase II catalysed reactions /was investigated and/ genistein inhibited enzyme-catalysed ATP hydrolysis with an IC50 of 7 M. However, genistein did not stimulate DNA cleavage. Further studies ... showed that genistein (50 M) and daidzein (100 M) induced cleavage of the MLL gene in primary hematopoietic cells. Further in vitro experiments suggested that inhibition of topoisomerase II catalysed re-ligation of DNA strand breaks as the mechanism of action., Genistein has been found to have a number of antioxidant activities. It is a scavenger of reactive oxygen species and inhibits lipid peroxidation. It also inhibits superoxide anion generation by the enzyme xanthine oxidase. In addition, genistein, in animal experiments, has been found to increase the activities of the antioxidant enzymes superoxide dismutase, glutathione peroxidase, catalase and glutathione reductase., Genistein has weak estrogenic activity as measured in in vivo and in vitro assays. In vivo, its estrogenic activity is one-third that of glycitein and four times greater than that of daidzein., For more Mechanism of Action (Complete) data for GENISTEIN (9 total), please visit the HSDB record page.
Record name Genistein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GENISTEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Rectangular or six-sided rods from 60% alcohol. Dendritic needles from ether

CAS No.

446-72-0, 690224-00-1
Record name Genistein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genistein [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTI-G 4660
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0690224001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Genistein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name genistein
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Genistein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-3-(4-hydroxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENISTEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M523P0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GENISTEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Genistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

297-298 °C (slight decomposition), 301.5 °C
Record name Genistein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01645
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GENISTEIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Genistein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
glycoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μg
Type
reactant
Reaction Step Two
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 159.8 g of anhydrous sodium carbonate (1.5 mol) in 950 ml of dimethylformamide were added 99.6 g of anhydrous phloroacetophenone (375 mmol) and the resulting yellow suspension was stirred for 3 hours under argon at 25° C., then cooled to 0° C. To this suspension was added the above solution of sodium formylsulfate within 2 minutes and the reaction mixture was stirred for 18 hours at 0° C., heated to 80° C., and held at that temperature during 30 minutes. To the hot mixture were added within 40 minutes 732 ml of sulfuric acid (36%). After gas evolution had ceased, 2.44 l water-dimethylformamide was distilled off at 80° C. and 15 mbar. To the thick suspension were added within 1.5 hours at 70° C. 3.99 l of hot water (50° C.). The white suspension was stirred and cooled to 20° C. overnight, then filtered. The filter cake was washed 3 times with 272 ml of water, then dried at 60° C. at 12 mbar overnight to yield 101.9 g of genistein as a light beige solid. The calculated yield was 95% (purity 93%, w/w, HPLC).
Quantity
159.8 g
Type
reactant
Reaction Step One
Quantity
99.6 g
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
sodium formylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
732 mL
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Genistein
Reactant of Route 2
Genistein
Reactant of Route 3
Genistein
Reactant of Route 4
Genistein
Reactant of Route 5
Genistein
Reactant of Route 6
Reactant of Route 6
Genistein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.